D-Mannoheptulose
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4,5,6,7-hexahydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863079 | |
| Record name | Hept-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-44-9 | |
| Record name | D-Mannoheptulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-manno-2-Heptulose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-manno-2-heptulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Metabolic Interdiction: A Technical Guide to D-Mannoheptulose Pathways
[1]
Executive Summary
D-Mannoheptulose (MH) is a naturally occurring heptose (7-carbon sugar) found primarily in avocados (Persea americana).[1][2] Unlike glucose, MH is not a fuel source; it acts as a potent, competitive inhibitor of hexokinases, specifically Hexokinase IV (Glucokinase) and, to a lesser extent, Hexokinase I and II.
By competitively blocking the phosphorylation of glucose to glucose-6-phosphate (G6P), MH effectively "cloaks" glucose from cellular metabolism. This blockade has two profound downstream effects:
-
Suppression of Insulin Secretion: Pancreatic
-cells fail to sense glucose, preventing the ATP rise necessary for insulin release.[3] -
Glycolytic Inhibition (Warburg Effect Targeting): Rapidly dividing cells (e.g., cancer) are starved of the glycolytic intermediates required for proliferation.
This guide details the biochemical mechanics, physiological cascades, and validated experimental protocols for utilizing MH in metabolic research.[4]
Biochemical Mechanism: The Glycolytic Blockade
Enzyme Kinetics & Competitive Inhibition
The primary target of MH is Hexokinase (HK) . In mammalian tissues, HK exists in four isoforms. MH shows highest specificity for Glucokinase (HK-IV) , the glucose sensor in the pancreas and liver.
-
Normal Physiology: Glucose enters the active site of HK/GK and is phosphorylated by ATP to form Glucose-6-Phosphate (G6P). G6P is the obligate precursor for glycolysis, the pentose phosphate pathway, and glycogen synthesis.
-
MH Interference: MH competes with glucose for the phosphoryl-transfer active site.[4] However, due to its 7-carbon structure, it cannot undergo productive phosphorylation (or is phosphorylated at a negligible rate).
-
Result: The enzyme is sequestered in an inactive MH-bound state.
-
Kinetic Consequence:
for glucose effectively increases (affinity decreases), while remains unchanged (classic competitive inhibition).
-
Visualization: The Hexokinase Checkpoint
The following diagram illustrates the competitive inhibition at the first step of cellular respiration.
Figure 1: Competitive inhibition of Hexokinase by D-Mannoheptulose prevents G6P formation.
Physiological Cascades
The Insulin Switch (Pancreatic -Cells)
The most distinct phenotypic effect of MH administration is transient hypoinsulinemia.
-
Glucose Entry: Glucose enters via GLUT2.
-
Metabolism: Glucokinase phosphorylates Glucose
G6P Pyruvate ATP. -
The Trigger: High ATP/ADP ratio closes
channels.[5] -
Depolarization: Membrane depolarization opens Voltage-Dependent Calcium Channels (VDCC).
-
Secretion:
influx triggers insulin granule exocytosis.[5]
MH Effect: By blocking Step 2, MH prevents the rise in ATP. The
Visualization: -Cell Signaling Blockade
Figure 2: Disruption of the glucose-stimulated insulin secretion (GSIS) pathway by MH.
Therapeutic Implications
Oncology: Starving the Warburg Effect
Cancer cells often exhibit the Warburg Effect , relying heavily on aerobic glycolysis for energy and biosynthetic precursors.
-
Vulnerability: Cancer cells often overexpress Hexokinase II (HK-II).
-
MH Action: MH restricts glycolytic flux, depleting the cell of ATP and intermediates needed for DNA synthesis.
-
Synergy: Studies indicate MH sensitizes breast cancer cells (e.g., MCF-7) to cytotoxic agents like Doxorubicin and oncolytic viruses by inducing metabolic stress.
Longevity: Caloric Restriction Mimetic (CRM)
Caloric restriction (CR) extends lifespan by inducing autophagy via mTOR inhibition.[[“]]
-
Mechanism: MH creates a state of "cellular starvation" despite nutrient availability.
-
Pathway: Reduced Glycolysis
Low ATP AMPK Activation mTOR Inhibition Autophagy Induction .
Experimental Protocols
Protocol A: In Vitro Hexokinase Inhibition Assay
Purpose: To quantify the
| Step | Action | Critical Technical Note |
| 1 | Lysate Prep | Harvest cells (e.g., MCF-7) in ice-cold lysis buffer. Centrifuge at 12,000g for 10 min. Keep supernatant on ice. |
| 2 | Reaction Mix | Prepare buffer: 50 mM Tris-HCl (pH 7.6), 10 mM |
| 3 | MH Addition | Add MH to wells at varying concentrations (0, 10, 50, 100, 250, 500 |
| 4 | Substrate | Initiate reaction by adding Glucose (final conc. 2-5 mM). |
| 5 | Measurement | Monitor Absorbance at 340 nm (NADPH formation) every 30s for 15 min at 37°C. |
| 6 | Validation | Calculate % Inhibition relative to control (0 |
Protocol B: In Vivo Assessment of Insulin Suppression (Mouse)
Purpose: To demonstrate physiological blockade of GSIS (Glucose-Stimulated Insulin Secretion).
Subject: C57BL/6J Mice (Male, 10-12 weeks). Reagents: D-Mannoheptulose (Sigma/Cayman), D-Glucose.
-
Fasting: Fast mice for 6 hours (morning fast) to stabilize basal glucose.
-
Baseline: Measure tail vein blood glucose (t=0) and collect 20
L blood for basal insulin ELISA. -
MH Administration (Intervention Group):
-
Inject MH Intraperitoneally (i.p.) .
-
Dose: 1.0 g/kg body weight (dissolved in saline).
-
Control Group: Inject equal volume saline.
-
-
Wait Period: Wait 30 minutes to allow MH to equilibrate and bind GK.
-
Glucose Challenge: Inject D-Glucose (2 g/kg, i.p.) to stimulate insulin.
-
Monitoring:
-
Data Interpretation:
-
Control: Glucose peaks at 15-30 min, then drops (due to insulin). Insulin spikes at 15 min.
-
MH Group: Glucose rises higher and stays elevated (Glucose Intolerance). Insulin levels remain flat/suppressed (The hallmark of MH activity).
-
References
-
Biochemical Mechanism of Inhibition
-
Insulin Secretion & Beta-Cell Metabolism
-
Cancer Metabolism & Warburg Effect
-
Caloric Restriction & Autophagy
-
In Vivo Protocols & Pharmacokinetics
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. consensus.app [consensus.app]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Kinetics and specificity of human B-cell glucokinase: relevance to hexose-induced insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caloric restriction mimetics: natural/physiological pharmacological autophagy inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Calorie Restriction on Autophagy: Role on Aging Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Chemical Properties of D-Mannoheptulose: A Technical Guide
Executive Summary
D-Mannoheptulose (C₇H₁₄O₇) is a naturally occurring ketoheptose found predominantly in the avocado (Persea americana). Unlike common hexoses, it functions as a potent, competitive inhibitor of hexokinase isoenzymes, specifically Glucokinase (HK-IV) and Hexokinase II (HK-II). This unique pharmacological profile makes it a critical molecule of interest for metabolic regulation studies, particularly in glycolysis suppression, insulin secretion blockade, and cancer metabolism (Warburg effect modulation).
This guide synthesizes the structural, physicochemical, and functional properties of D-Mannoheptulose, providing validated protocols for its isolation, synthesis, and analytical characterization.
Molecular Architecture & Stereochemistry
Structural Configuration
D-Mannoheptulose is a 7-carbon ketose sugar. Its stereochemical configuration at carbons C3, C4, and C5 corresponds to that of D-mannose, but the insertion of a ketone group at C2 and the extension of the carbon chain creates distinct steric properties.
-
IUPAC Name: (3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
-
Molecular Formula: C₇H₁₄O₇
-
Molecular Weight: 210.18 g/mol
-
CAS Number: 3615-44-9
Tautomeric Equilibrium
In aqueous solution, D-Mannoheptulose undergoes mutarotation, existing in an equilibrium between the acyclic keto-form and cyclic hemiketal forms (α- and β-pyranose, α- and β-furanose). The α-D-mannoheptulopyranose is the dominant cyclic form due to the stability of the six-membered ring and the favorable anomeric effect.
Key Structural Insight: The C2 ketone group is the site of nucleophilic attack during cyclization. The orientation of the hydroxyl group at C2 in the cyclic form determines the α/β anomerism.
Physicochemical Profile
| Property | Value / Description | Technical Context |
| Physical State | White crystalline solid | Hygroscopic; requires desiccated storage. |
| Melting Point | 152°C (decomposition) | High purity samples show sharp melting behavior. |
| Solubility | High in Water (>500 g/L); Sparingly soluble in Ethanol; Insoluble in Ether | Polar hydroxyl groups dictate high aqueous solubility. |
| Specific Rotation | Diagnostic for purity assessment. | |
| Stability | Stable at neutral pH; susceptible to degradation at pH > 9 (Lobry de Bruyn-van Ekenstein transformation) | Avoid alkaline conditions during extraction to prevent isomerization. |
Mechanism of Action: Hexokinase Inhibition
D-Mannoheptulose acts as a competitive inhibitor of hexokinase. It competes with glucose for the enzyme's active site but cannot be phosphorylated at the C7 position efficiently to proceed through glycolysis.
Biochemical Pathway Blockade
By occupying the catalytic pocket of Hexokinase IV (Glucokinase) in pancreatic
-
Consequence 1: Lower intracellular G6P levels reduce ATP production via glycolysis.
-
Consequence 2: The
channels remain open, preventing membrane depolarization. -
Consequence 3: Voltage-gated
channels remain closed, inhibiting insulin vesicle fusion and secretion.
Visualization: Signaling Pathway Inhibition
Figure 1: Mechanism of Action showing the competitive inhibition of Hexokinase by D-Mannoheptulose, leading to the suppression of the glucose-stimulated insulin secretion cascade.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on ligand exchange or hydrophilic interaction.
-
Column: Strong Cation Exchange (SCX) in Calcium (
) or Lead ( ) form (e.g., Supelcogel Pb, Sugar-Pak I). -
Mobile Phase: 100% HPLC-grade Water (isocratic).
-
Temperature: 80°C (Critical for improving mass transfer and peak shape of carbohydrates).
-
Detector: Refractive Index (RID).[1]
-
Protocol Note: D-Mannoheptulose elutes after glucose on Pb-based columns due to stronger complexation with the metal ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Requires derivatization to volatile trimethylsilyl (TMS) ethers.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Conditions: 70°C for 60 mins.
-
Identification: Look for the characteristic fragmentation pattern of heptose-TMS derivatives (m/z 204, 217, 307).
Nuclear Magnetic Resonance (NMR)
-
Solvent: D₂O.
-
¹H NMR (500 MHz):
-
Anomeric protons typically resonate between 4.5 - 5.5 ppm .
-
Bulk ring protons appear in the 3.2 - 4.2 ppm "sugar region."
-
Expert Tip: Due to severe spectral overlap, 1D ¹H NMR is insufficient for de novo identification. Use 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate proton signals with their attached ¹³C carbons.
-
Isolation & Synthesis Protocols
Extraction from Avocado (Biochemical Isolation)
This method utilizes the natural abundance of D-Mannoheptulose in unripe avocado fruit/leaves.
Workflow:
-
Homogenization: Blend unripe avocado mesocarp with water (1:3 w/v).
-
Clarification: Centrifuge at 10,000 x g for 20 mins to remove lipids and solids.
-
Fermentation (Purification Step):
-
Rationale: Avocado contains glucose and fructose. Chemical separation is difficult.
-
Protocol: Add Saccharomyces cerevisiae (Baker's yeast) to the supernatant. Incubate at 30°C for 24-48 hours.
-
Mechanism:[2] Yeast metabolizes glucose/fructose but cannot metabolize D-Mannoheptulose.
-
-
Filtration: Remove yeast cells via 0.22 µm filtration.
-
Concentration: Rotary evaporate at <50°C to syrup.
-
Crystallization: Add Ethanol (95%) to induce precipitation of D-Mannoheptulose.
Figure 2: Isolation workflow utilizing selective yeast fermentation to purify D-Mannoheptulose from fermentable sugars.
Chemical Synthesis (Aldol Condensation)
Total synthesis is challenging but achievable via aldolase-catalyzed reactions.
-
Substrates: Dihydroxyacetone (DHA) + D-Threose (or similar C4 aldehyde).
-
Catalyst: L-Rhamnulose-1-Phosphate Aldolase (RhaD) or Fructose-6-Phosphate Aldolase (FSA).[3]
-
Advantage: Stereoselective formation of the heptulose backbone without complex protecting groups.
Therapeutic Implications
-
Oncology: Exploiting the Warburg Effect . Tumors rely heavily on glycolysis. D-Mannoheptulose creates metabolic stress in cancer cells by starving them of glycolytic flux, potentially sensitizing them to chemotherapy (e.g., in breast cancer models).
-
Obesity & Diabetes: By transiently inhibiting insulin secretion, it lowers hyperinsulinemia. However, dosage is critical; complete blockade can induce hyperglycemia.
-
Longevity Research: As a caloric restriction mimetic (CRM), it reduces glycolytic throughput, potentially activating AMPK and sirtuin pathways associated with lifespan extension.
References
-
Biochemical Mechanism of Hexokinase Inhibition BenchChem. "Biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor."
-
Metabolic Effects & Insulin Suppression National Institutes of Health (NIH). "Effects of D-mannoheptulose on blood glucose and alloxan sensitivity in mice."
-
Extraction & Purification Methodology ResearchGate. "Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose."
-
Analytical Characterization (HPLC/MS) National Institutes of Health (NIH). "LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker." (Methodology adapted for heptose analysis).
-
Chemical Properties & Safety Cayman Chemical. "D-Mannoheptulose Product Information & Biological Activity."
Sources
Metabolic Fate of D-Mannoheptulose in Mammalian Systems
Executive Summary: The Metabolic "Dead-End"
D-Mannoheptulose (MH) is a seven-carbon ketose sugar (heptose) primarily isolated from the avocado (Persea americana). In mammalian systems, MH represents a unique metabolic probe: it is a specific, competitive inhibitor of hexokinases, particularly Glucokinase (Hexokinase IV) and Hexokinase II .
Unlike glucose, which fuels the glycolytic furnace, MH acts as a "metabolic dead-end." It enters the cell but refuses to participate in downstream energy production. By competitively blocking the phosphorylation of glucose, MH induces a state of "cellular starvation" even in the presence of abundant nutrients. This guide details the physicochemical journey of MH, its kinetic interaction with hexokinases, its systemic pharmacokinetics (ADME), and its utility in oncology and metabolic research.
Physicochemical Properties & Cellular Uptake[1][2][3][4]
Chemical Identity[5]
-
IUPAC Name: D-manno-hept-2-ulose
-
Molecular Formula: C₇H₁₄O₇[1]
-
Molecular Weight: 210.18 g/mol
-
Solubility: Highly water-soluble; insoluble in non-polar organic solvents.
Cellular Entry: The Trojan Horse
MH is hydrophilic and cannot diffuse across the lipid bilayer. It relies on facilitated diffusion via Glucose Transporters (GLUTs).[2]
-
Secondary Transporter: GLUT1 (SLC2A1).
-
Evidence: Cytochalasin B, a potent GLUT inhibitor, significantly reduces MH uptake in pancreatic islets, confirming transporter-mediated entry.
-
Mechanism of Action: The Kinetic Blockade
The defining characteristic of MH is its interaction with the Hexokinase (HK) family of enzymes.
Competitive Inhibition
MH acts as a competitive inhibitor of glucose phosphorylation.[5] It binds to the active site of the enzyme but resists catalytic processing.
-
Target Enzymes:
-
Glucokinase (GK / HK IV): Found in the liver and pancreas.[2] GK acts as the "glucose sensor." MH binding prevents the conformational change required for ATP-dependent phosphorylation.
-
Hexokinase I & II: Found in muscle, brain, and tumors.
-
-
Kinetic Constants:
- (Inhibition Constant): Approximately 0.25 mM for general hexokinases.[1][5]
-
(Tumor GK): ~12.5 mM.[6][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Phosphorylation Rate: MH is a poor substrate.
-
Yeast HK: Phosphorylation rate is ~0.02% that of glucose.
-
Bovine Heart HK: ~3.93% relative to glucose.
-
Result: The formation of Mannoheptulose-7-phosphate is negligible, preventing entry into glycolysis or the pentose phosphate pathway.
-
Physiological Consequence: The "False Fasting" State
By inhibiting GK in pancreatic
-
No G6P
No Glycolysis No ATP generation.[7] -
No ATP
channels remain open Membrane hyperpolarization. -
Result: Voltage-gated
channels remain closed, and insulin secretion is suppressed , even if blood glucose is high.
Figure 1: Molecular mechanism of Hexokinase inhibition by D-Mannoheptulose.
Systemic Pharmacokinetics (ADME)
Unlike glucose, which is rapidly metabolized, MH exhibits a pharmacokinetic profile closer to a xenobiotic that is excreted unchanged.
Absorption[12]
-
Route: Oral administration is effective.
-
Bioavailability: Moderate to High.
-
Kinetics: In canine models, plasma concentrations peak (
) at approximately 3 hours post-ingestion.
Distribution
-
Volume of Distribution (
): Distributes into the extracellular fluid and tissues expressing GLUT2 (Liver, Pancreas, Kidney). -
Protein Binding: Negligible.
Metabolism (The "Null" Phase)
-
Biotransformation: MH is not significantly metabolized.
-
Glycogen: It is not incorporated into glycogen.
-
Phosphorylation: Trace amounts may be phosphorylated, but these do not proceed through metabolic pathways and likely accumulate or are dephosphorylated.
Excretion
-
Route: Renal excretion (Urine).
-
Form: Excreted largely as unchanged parent drug .
-
Half-life (
): Approximately 3.7 to 5 hours in dogs. -
Clearance: Follows first-order elimination kinetics.
Figure 2: Pharmacokinetic disposition of D-Mannoheptulose in mammalian systems.
Experimental Protocols
Protocol A: Enzymatic Inhibition Assay (Spectrophotometric)
Objective: Determine the
Principle: Couple the Hexokinase reaction to Glucose-6-Phosphate Dehydrogenase (G6PDH). The production of NADPH is measured at 340 nm. MH inhibits the first step, reducing the rate of NADPH formation.
Reagents:
-
Buffer: 50 mM Triethanolamine buffer (pH 7.6).
-
Substrates: ATP (2.5 mM),
(10 mM). -
Coupling System: NADP+ (0.5 mM), G6PDH (0.5 U/mL).
-
Enzyme: Purified Hexokinase or Glucokinase (0.05 U/mL).
-
Inhibitor: D-Mannoheptulose (0 - 20 mM titration).
Procedure:
-
Prepare a master mix of Buffer, ATP,
, NADP+, and G6PDH. -
Aliquot into a 96-well UV-transparent plate.
-
Add D-Mannoheptulose at varying concentrations (e.g., 0, 0.5, 1, 5, 10, 20 mM).
-
Initiate reaction by adding D-Glucose (fixed concentration, e.g., 5 mM).
-
Read: Kinetic read at 340 nm for 10 minutes at 25°C.
-
Analysis: Plot
vs. (Dixon Plot) to determine .
Protocol B: Cellular Metabolic Flux (Seahorse Assay)
Objective: Quantify the impact of MH on Glycolysis (ECAR) and Oxidative Phosphorylation (OCR) in cancer cells.
Reagents:
-
Cells: MCF-7 or HepG2 cells.
-
Medium: Seahorse XF Base Medium (w/o glucose).
-
Treatment: D-Mannoheptulose (10 mM).
Procedure:
-
Seed: Plate cells in XF96 microplates (24h prior).
-
Starve: Wash cells and replace with glucose-free XF Base Medium. Incubate 1h in non-CO2 incubator.
-
Inject A (Glucose): Inject Glucose (10 mM) to stimulate glycolysis.
-
Control: Rapid increase in ECAR (Extracellular Acidification Rate).
-
Experimental: Pre-treat with MH (10 mM) 15 mins prior to glucose injection.
-
-
Inject B (Oligomycin): Inhibits ATP synthase (Maximal Glycolytic Capacity).
-
Inject C (2-DG): 2-Deoxyglucose (shuts down glycolysis completely).
-
Result: MH-treated cells will show a blunted ECAR response to Glucose injection compared to control, confirming HK inhibition.
Therapeutic & Research Implications
Oncology (The Warburg Effect)
Tumors rely heavily on glycolysis (Warburg Effect) and overexpress Hexokinase II.
-
Strategy: MH induces "glycolytic starvation" in tumor cells.
-
Data: MH inhibits growth of MCF-7 breast cancer cells (
).[5][8] -
Synergy: Can be combined with chemotherapeutics (e.g., Paclitaxel) to prevent energy-dependent resistance mechanisms.
Metabolic Research[9][11][14]
-
Diabetes Induction: High doses (1-2 g/kg) in animals induce transient hyperglycemia and hypoinsulinemia, serving as a reversible model of Type 1 Diabetes.
-
Caloric Restriction Mimetic: By inhibiting glycolysis, MH forces cells to switch to fatty acid oxidation, potentially mimicking the longevity benefits of caloric restriction.
References
-
Coore, H. G., & Randle, P. J. (1964). Inhibition of glucose phosphorylation by mannoheptulose.[1][9] Biochemical Journal, 91(1), 56–59.[1][9] Link
-
Board, M., et al. (1995). High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose.[10][11] Cancer Research, 55(15), 3278–3285.[10][11] Link
-
McKnight, L. L., et al. (2014). Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs.[1] Journal of Nutritional Science, 3, e17.[1] Link
-
Courtois, P., et al. (2001). D-mannoheptulose phosphorylation by hexokinase isoenzymes.[8] International Journal of Molecular Medicine, 7(4), 359-363. Link
-
Davenport, G. M., et al. (2017). Plasma Mannoheptulose Kinetics in Adult Domestic Short-Haired Felines. Journal of Veterinary Science & Technology, 8(5). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Transporters Are Key Components of the Human Glucostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT2 - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: D-Mannoheptulose Solubility for In Vitro Assays
<
Welcome to the technical support guide for D-Mannoheptulose. This document provides in-depth troubleshooting advice and validated protocols to help you overcome common solubility challenges encountered during in vitro experimentation. As a seven-carbon ketoheptose, D-Mannoheptulose's unique structure presents specific handling requirements to ensure its stability and efficacy as a hexokinase inhibitor in your assays.[1][2][3] This guide is structured to move from foundational knowledge to practical, step-by-step solutions.
Section 1: Understanding D-Mannoheptulose: Core Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of D-Mannoheptulose (C₇H₁₄O₇, MW: ~210.18 g/mol ).[1][4] It is a white, crystalline solid that, like many sugars, has moderate but not unlimited aqueous solubility.[1][5] Its solubility is influenced by solvent choice, temperature, and pH. Understanding these factors is the first step to preventing precipitation and ensuring accurate experimental concentrations.
Key Properties Table:
| Property | Value | Source(s) |
| Molecular Weight | ~210.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 148-152°C | [1][6] |
| Solubility in Water | ~10 mg/mL | [5] |
| Solubility in DMSO | ~20 mg/mL | [5][7] |
| Solubility in Ethanol | ~1 mg/mL | [5][7] |
| Solubility in DMF | ~20 mg/mL | [5][7] |
| Storage | Store at -20°C for long-term stability.[5][8] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues researchers face when working with D-Mannoheptulose.
Question 1: My D-Mannoheptulose is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
-
Answer: This is a common issue when preparing concentrations at or above the aqueous solubility limit of ~10 mg/mL.[5][7]
-
Causality: The crystal lattice structure of the sugar requires sufficient thermal energy and solvent interaction to break down. At room temperature, this process can be slow and incomplete, especially in buffered solutions containing other salts that compete for hydration.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This increases the kinetic energy of the solvent molecules, enhancing the dissolution rate. Do not boil the solution , as high temperatures can lead to the degradation and caramelization of sugars.[9]
-
Increase Solvent Volume: If your experimental design allows, decrease the target concentration by increasing the volume of the buffer.
-
pH Adjustment: While D-Mannoheptulose is relatively stable, the pH of the solution can influence its solubility. Sugars are generally most stable in slightly acidic to neutral pH (around 4-7).[10] Ensure your buffer's pH is within the desired range (e.g., 7.2-7.4 for PBS) and has not shifted after adding the compound.[11]
-
Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic waves create micro-vibrations that help break apart the solute particles and facilitate dissolution.
-
-
Question 2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
-
Answer: This is a classic problem of solvent crashing or "precipitation upon dilution."
-
Causality: D-Mannoheptulose is more soluble in organic solvents like DMSO (~20 mg/mL) than in water (~10 mg/mL).[5][7] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can be dispersed, causing it to precipitate out of the solution.
-
Troubleshooting Steps:
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. For example, dilute your DMSO stock 1:10 in PBS or your basal medium first, ensuring it stays dissolved, before making the final dilution into your complete culture medium.
-
Add Stock to Medium Slowly: Add the DMSO stock drop-wise to the vortexing or stirring culture medium. This ensures rapid dispersal and prevents the formation of localized high-concentration pockets.
-
Pre-warm the Aqueous Medium: Having the destination medium at 37°C can help maintain solubility during the dilution process.
-
Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your cells (typically <0.5% v/v). If high concentrations of D-Mannoheptulose are needed, preparing a concentrated aqueous stock is preferable.
-
-
Question 3: Can I prepare a highly concentrated aqueous stock solution of D-Mannoheptulose and store it?
-
Answer: Yes, but with careful preparation and storage.
-
Causality: While the room temperature solubility is ~10 mg/mL, this can be increased with heat. However, concentrated sugar solutions can be prone to microbial growth and may fall out of solution upon cooling.
-
Protocol: See Protocol 1: Preparation of a Concentrated Aqueous Stock Solution in the next section. Key steps involve gentle heating, ensuring complete dissolution, sterile filtering, and storing in aliquots at -20°C.[5][8]
-
Trustworthiness Check: Before freezing, allow a small aliquot to return to room temperature for 1-2 hours. If no precipitation occurs, the stock is stable. If it does, the concentration is too high for long-term storage and should be remade at a lower concentration.
-
Question 4: My D-Mannoheptulose solution appears yellow/brown after heating. Is it still usable?
-
Answer: No, this indicates degradation.
-
Causality: A yellow or brown color is a sign of caramelization, a complex series of reactions that occurs when sugars are heated excessively.[9] This process alters the chemical structure of D-Mannoheptulose, and it will no longer function as a specific hexokinase inhibitor.
-
Solution: Discard the solution immediately. When preparing future solutions, use a precisely controlled water bath set no higher than 40-50°C and only heat for the minimum time required to achieve dissolution.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving D-Mannoheptulose solubility issues.
Caption: Troubleshooting workflow for D-Mannoheptulose solubility.
Section 3: Step-by-Step Protocols
These protocols provide validated methods for preparing D-Mannoheptulose solutions for in vitro assays.
Protocol 1: Preparation of a 2X Concentrated (20 mg/mL) Aqueous Stock Solution
This protocol is for creating a sterile, concentrated aqueous stock that can be diluted at least 1:1 into cell culture media or assay buffers.
Materials:
-
D-Mannoheptulose (crystalline solid)[5]
-
Sterile, cell-culture grade water or PBS[11]
-
Sterile 15 mL conical tube
-
Water bath set to 37°C
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and storage vials (cryotubes)
Procedure:
-
Weigh Compound: Accurately weigh 100 mg of D-Mannoheptulose powder and transfer it to a sterile 15 mL conical tube.
-
Add Solvent: Add 4.5 mL of sterile water or PBS to the tube. This leaves volume for the solute and for final volume adjustment.
-
Initial Dissolution: Vortex the tube for 30 seconds. The solution will appear as a cloudy suspension.
-
Heating Step: Place the tube in a 37°C water bath for 10-15 minutes. Intermittently remove and vortex gently to aid dissolution.[12]
-
Visual Confirmation: Continue heating and vortexing until the solution is completely clear. Hold the tube against a dark background to ensure no solid particulates remain.
-
Final Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Adjust the final volume to exactly 5.0 mL with sterile water or PBS. This ensures a final concentration of 20 mg/mL.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into sterile cryotubes for storage.[11] This is a critical step to prevent microbial contamination.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C for up to 6 months.[13]
Protocol 2: Preparation of a 20 mg/mL (95.1 mM) DMSO Stock Solution
This protocol is ideal for experiments requiring very high final concentrations of D-Mannoheptulose or when aqueous solubility is a limiting factor.
Materials:
-
D-Mannoheptulose (crystalline solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh Compound: Weigh 20 mg of D-Mannoheptulose into a sterile storage vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 1-2 minutes. If needed, briefly warm the vial between your hands or in a 37°C heat block. D-Mannoheptulose is readily soluble in DMSO at this concentration.[5][7]
-
Storage: Store the stock solution in small aliquots at -20°C in desiccated conditions to prevent water absorption by the DMSO.[13] The stock is stable for at least 6 months.[13]
Section 4: Compatibility & Assay Considerations
When using D-Mannoheptulose, its function as a hexokinase/glucokinase inhibitor is the primary biological activity of interest.[1][3]
-
Competition with Glucose: Remember that D-Mannoheptulose acts as a competitive inhibitor with D-glucose.[5] The effective concentration required in your assay will depend on the glucose concentration in your cell culture medium or assay buffer.
-
Solvent Effects: When using a DMSO stock, always run a vehicle control (medium + equivalent amount of DMSO) to ensure that the solvent itself is not affecting your experimental outcome.
-
pH Stability: While stable, extreme pH values can degrade sugars. Always prepare your final working solutions in a well-buffered medium (e.g., HEPES, MOPS, or phosphate-buffered systems) to maintain a physiological pH.[14]
Conceptual Diagram: Factors Affecting Solubility
This diagram illustrates the key experimental factors that can be manipulated to improve the solubility of hydrophilic compounds like D-Mannoheptulose.
Caption: Key factors influencing D-Mannoheptulose solubility.
References
-
Mannoheptulose. (n.d.). CliniSciences. Retrieved February 13, 2026, from [Link]
-
Mannoheptulose | C7H14O7 | CID 12600. (n.d.). PubChem, National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
D-Mannoheptulose | CAS#:3615-44-9. (n.d.). Chemsrc.com. Retrieved February 13, 2026, from [Link]
-
Mannoheptulose. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
- Practice Procedures for Making Stock Solution. (n.d.).
-
D-Mannitol Assay Procedure. (n.d.). Megazyme. Retrieved February 13, 2026, from [Link]
- Sener, A., et al. (n.d.). Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells. PubMed. Retrieved February 13, 2026.
- McDonald, E. J. (1952). The Stability of Dextrose Solutions of Varying pH.
-
Protocol to study in vitro drug metabolism... (n.d.). STAR Protocols, Cell Press. Retrieved February 13, 2026, from [Link]
- Courtois, P., et al. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism...
-
How can I troubleshoot protein precipitation after purification? (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
- Sener, A., & Malaisse, W. J. (2001). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase.
-
Why is my protein not re-dissolving after ammonium sulfate precipitation? (2013). ResearchGate. Retrieved February 13, 2026, from [Link]
- Kim, J. S., & Lee, Y. S. (2008). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Journal of Food Science and Nutrition.
Sources
- 1. Mannoheptulose Clinisciences [clinisciences.com]
- 2. D-Mannoheptulose | CAS 3615-44-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 4. Mannoheptulose | C7H14O7 | CID 12600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. D-Mannoheptulose | CAS#:3615-44-9 | Chemsrc [chemsrc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
D-Mannoheptulose Technical Support Center: A Guide to Consistent Experimental Outcomes
Welcome to the technical support center for D-Mannoheptulose. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique seven-carbon sugar in their experimental work. D-Mannoheptulose, a natural hexokinase inhibitor, is a powerful tool for investigating cellular metabolism, particularly in the context of oncology and metabolic diseases.[1][2][3] However, its unique properties can sometimes lead to inconsistent results.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the reliability and reproducibility of your data. We will explore the foundational principles of working with D-Mannoheptulose, address common challenges in a direct question-and-answer format, and provide validated protocols and logical workflows.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses the most common questions about D-Mannoheptulose to establish a strong theoretical foundation for your experiments.
Q1: What is D-Mannoheptulose and what is its primary mechanism of action?
D-Mannoheptulose is a seven-carbon monosaccharide (a heptose) naturally found in high concentrations in avocados.[4] Its primary and most well-documented mechanism of action is the inhibition of hexokinase (HK) and its related isozyme glucokinase (GCK).[5][6] Hexokinase is the first and a critical rate-limiting enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate (G6P). D-Mannoheptulose acts as a competitive inhibitor, binding to the active site of hexokinase but not being phosphorylated itself.[1] This blockage at the entry point of glycolysis effectively reduces the overall glycolytic flux in cells.
Q2: What are the most common research applications for D-Mannoheptulose?
Given its role as a glycolysis inhibitor, D-Mannoheptulose is widely used in several research fields:
-
Cancer Biology: Many cancer cells exhibit a high rate of glycolysis (the "Warburg effect") to support rapid proliferation. D-Mannoheptulose is used to study the effects of glycolytic inhibition on cancer cell growth, viability, and sensitization to other therapies like chemotherapy or oncolytic viruses.[2][3][7][8]
-
Metabolic Studies: It serves as a tool to probe the metabolic consequences of hexokinase inhibition on interconnected pathways like the pentose phosphate pathway (PPP) and the TCA cycle.[9]
-
Endocrinology: By inhibiting glucose phosphorylation in pancreatic beta-cells, D-Mannoheptulose blocks the subsequent rise in ATP that triggers insulin secretion.[5] This makes it a valuable compound for studying the mechanisms of insulin release.[10][11]
Q3: How should I properly store D-Mannoheptulose powder and its stock solutions?
Proper storage is critical to maintain the compound's stability and ensure experimental reproducibility.
-
Solid Powder: D-Mannoheptulose powder should be stored desiccated at -20°C for long-term stability.[12] Some suppliers indicate room temperature storage is also acceptable for the solid form.
-
Stock Solutions: Once dissolved in a solvent like DMSO or water, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For maximum reliability, it is recommended to use solutions stored at -80°C within 6 months.[2]
Q4: What are the recommended solvents for preparing D-Mannoheptulose stock solutions?
D-Mannoheptulose exhibits good solubility in several common laboratory solvents.
| Solvent | Reported Solubility | Source |
| Water | 10 mg/mL | [13] |
| DMSO | 20 mg/mL | [13] |
| DMF | 20 mg/mL | [13] |
| Ethanol | 1 mg/mL | [13] |
For cell culture experiments, preparing a high-concentration stock solution in DMSO is the most common practice. This allows for minimal solvent volume to be added to the culture medium, reducing the risk of solvent-induced cytotoxicity.
Troubleshooting Guide: From Inconsistency to Insight
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: High Variability in Biological Potency (e.g., inconsistent IC50 values).
This is one of the most frequent challenges. The observed potency of D-Mannoheptulose can be influenced by several factors, from the compound itself to the biological system under study.
Potential Cause A: Compound Purity and Integrity
-
The "Why": The stated concentration of your compound is only accurate if the material is pure. Impurities or degradation products will lead to an overestimation of the active compound's concentration, resulting in a weaker-than-expected biological effect.
-
Solution:
-
Source Reputably: Always purchase D-Mannoheptulose from a trusted supplier that provides a Certificate of Analysis (CoA) with purity data (e.g., ≥98% by HPLC or NMR).[13][14]
-
Store Correctly: Adhere strictly to storage guidelines. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
Perform Quality Control: If results are highly inconsistent, consider having the compound's identity and purity independently verified.
-
Potential Cause B: Competition with Glucose in Culture Medium
-
The "Why": D-Mannoheptulose is a competitive inhibitor of hexokinase, meaning it directly competes with glucose for the enzyme's active site.[1] Therefore, the concentration of glucose in your cell culture medium will directly and significantly impact the apparent inhibitory potency of D-Mannoheptulose. An experiment run in high-glucose DMEM (25 mM glucose) will require a higher concentration of D-Mannoheptulose to achieve the same level of inhibition as an experiment run in lower-glucose RPMI-1640 (11.1 mM glucose) or physiological glucose levels (~5 mM).
-
Solution:
-
Standardize Media: Use the same media formulation with a consistent glucose concentration for all related experiments.
-
Report Glucose Levels: When publishing or presenting your data, always state the glucose concentration of the medium used.
-
Consider Physiological Levels: For more physiologically relevant results, consider using custom media with lower glucose concentrations (e.g., 5 mM) and supplementing with dialyzed serum.
-
Potential Cause C: Cell-Type Specific Differences in Uptake
-
The "Why": D-Mannoheptulose requires entry into the cell to reach its target, hexokinase. This transport is mediated by glucose transporters (GLUTs).[10] Different cell types express different levels and isoforms of GLUTs (e.g., GLUT1 vs. GLUT2).[11][15] Cells with low GLUT expression may transport D-Mannoheptulose inefficiently, making them appear resistant to its effects.[15][16]
-
Solution:
-
Characterize Your Model: Investigate the GLUT expression profile of your cell line.
-
Increase Incubation Time: Allow more time for the compound to accumulate within the cells. A 24-hour time point may be insufficient; consider 48 or 72-hour incubations.
-
Use a Prodrug Approach: For cell lines with known poor uptake, consider using D-mannoheptulose hexaacetate . This esterified form is more lipophilic and can cross the cell membrane independently of GLUT transporters. Once inside the cell, endogenous esterases cleave the acetate groups, releasing the active D-Mannoheptulose.[15][16][17]
-
Caption: D-Mannoheptulose competes with glucose for cellular uptake and hexokinase inhibition.
Issue 2: Compound Precipitation in Stock or Culture Media.
Precipitation means your compound is not fully dissolved, leading to inaccurate dosing and inconsistent results.
Potential Cause A: Incorrect Stock Solution Preparation
-
The "Why": Even for soluble compounds, the rate of dissolution matters. Adding the full volume of a poor solvent at once can cause clumping and incomplete dissolution.
-
Solution:
-
Follow the standardized protocol for stock solution preparation (see below).
-
Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding it to any aqueous buffer or medium. Use gentle warming (up to 37°C) or brief sonication to aid dissolution if necessary.[2]
-
Potential Cause B: Exceeding Solubility in Final Culture Medium
-
The "Why": While D-Mannoheptulose is water-soluble, high-concentration DMSO stocks can cause the compound to crash out when diluted rapidly into an aqueous environment (the culture medium). Furthermore, the final concentration of DMSO should be kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[18]
-
Solution:
-
Perform Serial Dilutions: Do not add a highly concentrated DMSO stock directly to your full volume of media. Perform an intermediate dilution step in a smaller volume of media first.
-
Vortex During Dilution: When adding the compound to the medium, vortex or pipette mix immediately to ensure rapid and even dispersal.
-
Vehicle Control: Always include a "vehicle control" in your experiments, where you add the same final concentration of the solvent (e.g., 0.1% DMSO) to cells without the compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Issue 3: No Observable Effect on Cellular Metabolism or Viability.
If D-Mannoheptulose is having no effect, a systematic review of the experimental design is required.
Caption: A logical workflow for troubleshooting a lack of experimental effect.
Potential Cause A: Insufficient Cellular Uptake or High Glucose Competition
-
The "Why" and "Solution": These are the most common reasons for a lack of effect. Please refer to the detailed explanations in Issue 1, Causes B and C .
Potential Cause B: Low Intrinsic Glycolytic Rate of the Cell Model
-
The "Why": D-Mannoheptulose inhibits glycolysis. If a cell line has a very low basal rate of glycolysis and relies primarily on other energy sources like oxidative phosphorylation, the impact of inhibiting hexokinase may be minimal.
-
Solution:
-
Metabolic Profiling: Characterize the metabolic phenotype of your cell line. Measure its baseline Glucose Consumption and Lactate Production rates.
-
Select an Appropriate Model: For studies focused on glycolysis inhibition, use cell lines known to be highly glycolytic (e.g., many cancer cell lines).
-
Potential Cause C: Insufficient Assay Sensitivity or Incorrect Endpoint
-
The "Why": The biological consequence of hexokinase inhibition might be subtle or may not be captured by your chosen assay. For example, a 30% reduction in ATP might not be sufficient to induce cell death (measured by a viability assay) but is a significant metabolic event.
-
Solution:
-
Use a Direct Metabolic Readout: Instead of or in addition to viability, measure a direct product of glycolysis, such as lactate production (e.g., using a colorimetric lactate assay) or extracellular acidification rate (ECAR) using a metabolic analyzer.
-
Measure ATP Levels: Use a sensitive luminescence-based ATP assay to directly quantify the impact on cellular energy charge.
-
Time-Course Experiment: As mentioned previously, the optimal time to observe an effect can vary. Perform a time-course experiment to identify the ideal endpoint.
-
Validated Experimental Protocols
Adherence to standardized protocols is paramount for achieving reproducible results.
Protocol 1: Preparation of a 100 mM D-Mannoheptulose Stock Solution in DMSO
Materials:
-
D-Mannoheptulose (purity ≥98%)
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Pre-weigh the Vial: Tare a sterile, dry 1.5 mL tube or vial on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 21.02 mg of D-Mannoheptulose (Molecular Weight: 210.18 g/mol ) into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 210.18 mg/mmol) * 10,000 (This calculation yields the volume needed for a final concentration of 100 mM)
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly.
-
Vortex: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed. If needed, warm the tube briefly in a 37°C water bath.
-
Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months).
Protocol 2: General Workflow for a Cell-Based Glycolysis Inhibition Assay
This protocol provides a template for assessing the effect of D-Mannoheptulose on cell viability as a downstream indicator of metabolic disruption.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Allow cells to adhere and resume exponential growth for 18-24 hours.
-
Prepare Treatment Media: Prepare serial dilutions of D-Mannoheptulose in fresh culture medium from your stock solution. Remember to also prepare a "vehicle control" medium containing the same final concentration of DMSO as your highest treatment concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: After incubation, assess the chosen endpoint. For example, to measure cell viability, use a commercial ATP-based assay (e.g., CellTiter-Glo®) which measures the luminescence proportional to the amount of ATP, an indicator of metabolically active cells.
-
Data Analysis:
-
Subtract the background (wells with medium only).
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the log of the D-Mannoheptulose concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
-
References
- BenchChem. (2025). Biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor. BenchChem Technical Guides.
- MedchemExpress. (n.d.). D-Mannoheptulose | Hexokinase Inhibitor. MedchemExpress.com.
-
Sener, A., & Malaisse, W. J. (2001). Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells. International Journal of Molecular Medicine, 8(4), 375-378. [Link]
-
Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells. International Journal of Molecular Medicine, 6(5), 543-546. [Link]
-
Sener, A., & Malaisse, W. J. (1999). Effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes. International Journal of Molecular Medicine, 4(4), 391-394. [Link]
-
Sener, A., & Malaisse, W. J. (2000). D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets. Biochemical Pharmacology, 59(11), 1435-1439. [Link]
-
Courtois, P., Sener, A., & Malaisse, W. J. (2001). D-mannoheptulose phosphorylation by hexokinase isoenzymes. International Journal of Molecular Medicine, 7(4), 359-363. [Link]
-
Sener, A., Kadiata, M. M., Olivares, E., & Malaisse, W. J. (1998). Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets. Diabetologia, 41(9), 1109-1113. [Link]
-
Sener, A., & Malaisse, W. J. (2002). Impairment by cytochalasin B of the inhibitory action of D-mannoheptulose upon D-glucose metabolism in rat pancreatic islets. Hormone and Metabolic Research, 34(2), 65-68. [Link]
-
Al-Ostoot, F. H., Salah, K. F., Al-Zoubi, M. S., & Al-qudah, M. A. (2020). Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells. BMC Cancer, 20(1), 820. [Link]
-
Al-Ziaydi, A. G. (2024). Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis. Indian Journal of Clinical Biochemistry. [Link]
-
Al-ziaydi, A. G., Abed, A. M., & Al-shammari, A. M. (2022). The anti-proliferative activity of D-mannoheptulose against breast cancer cell line through glycolysis inhibition. Journal of Applied Pharmaceutical Science, 12(10), 136-144. [Link]
-
Zhang, Y., Courtois, P., Sener, A., & Malaisse, W. J. (2004). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. International Journal of Molecular Medicine, 14(1), 107-112. [Link]
-
Wikipedia contributors. (2023). Mannoheptulose. Wikipedia. [Link]
- Tesfay, S. Z., Bertling, I., & Bower, J. P. (2012). D-mannoheptulose and perseitol in ‘Hass’ avocado: Metabolism in seed and mesocarp tissue. South African Journal of Botany, 79, 159-165.
-
Cancer Research UK. (2018, November 21). Sugar supplement slows tumour growth and can improve cancer treatment in mice. Cancer Research UK. [Link]
-
Simon, A., & Daniel, C. (2011). Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose. Journal of Chromatography B, 879(23), 2314-2318. [Link]
-
Montana Molecular. (n.d.). Troubleshooting guide. NCBI. [Link]
-
Zhang, Y., Courtois, P., Sener, A., & Malaisse, W. J. (2004). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. International Journal of Molecular Medicine, 14(1), 107-112. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
- BenchChem. (2025). Application Notes and Protocols for D-Mannoheptulose-¹³C Metabolic Experiments. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.qu.edu.iq [med.qu.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. adipogen.com [adipogen.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Using D-mannoheptulose Hexaacetate for Enhanced Intracellular Delivery
Welcome to the technical support resource for D-mannoheptulose hexaacetate (MH-HXA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound to modulate cellular metabolism. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific rationale and troubleshooting insights gained from extensive field experience.
Part 1: Understanding the Core Principle
Before delving into protocols and troubleshooting, it's crucial to understand the fundamental advantage of D-mannoheptulose hexaacetate. The target molecule, D-mannoheptulose (MH), is a potent inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1][2] However, its cellular uptake can be inefficient in many cell types as it often relies on specific glucose transporters (e.g., GLUT2), which may not be abundantly expressed.[3][4]
To overcome this delivery challenge, MH is chemically modified with six acetate groups to create D-mannoheptulose hexaacetate. This esterification dramatically increases the lipophilicity of the molecule. Consequently, MH-HXA does not rely on transporters and can passively diffuse across the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the acetate groups, releasing the active D-mannoheptulose molecule directly into the cytosol where it can inhibit hexokinase.[5][6][7]
Therefore, MH-HXA should be viewed as a prodrug or a cell-permeable version of D-mannoheptulose. It enhances the delivery of the active inhibitor into the cell, rather than altering the general permeability of the cell membrane to other substances.
Mechanism of Action: From Prodrug to Active Inhibitor
The process can be visualized as a two-step intracellular delivery and activation system.
Caption: Workflow of MH-HXA cellular uptake and activation.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of D-mannoheptulose hexaacetate.
Q1: What is the fundamental difference between D-mannoheptulose (MH) and D-mannoheptulose hexaacetate (MH-HXA)? A: D-mannoheptulose is the biologically active inhibitor of hexokinase.[8] D-mannoheptulose hexaacetate is a more lipophilic, esterified version (a prodrug) designed to passively cross the cell membrane. While MH's entry is often limited by the presence of glucose transporters, MH-HXA bypasses this requirement, ensuring more reliable intracellular delivery.[5][9]
Q2: In which situations should I choose MH-HXA over standard MH? A: You should opt for MH-HXA when working with cell types known to have low expression of glucose transporters (like GLUT2) or in cells that have shown resistance to the effects of standard MH.[3][4][6] MH-HXA provides a more consistent method of intracellular delivery across a wider variety of cell types.[9]
Q3: How do I prepare and store stock solutions of MH-HXA? A: Due to its increased lipophilicity, MH-HXA is best dissolved in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 100 mM to 1 M) to minimize the final volume of solvent added to your cell culture medium. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is a good starting concentration for my experiments? A: This is highly cell-type dependent. Based on published literature, a good starting point for many cell lines is in the low millimolar range. We recommend performing a dose-response curve, starting from approximately 100 µM and going up to 10 mM, to determine the optimal concentration for your specific cell line and experimental endpoint. Studies have reported using concentrations from 1.7 mM to 5.0 mM effectively.[3][5]
Q5: Is D-mannoheptulose hexaacetate cytotoxic? A: Yes, it can be, and this is an expected outcome of its mechanism. By inhibiting glycolysis, MH-HXA deprives cells of a primary energy source, which can lead to cell death, particularly in cells that are highly dependent on glycolysis (like many cancer cell lines).[10] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and to distinguish between metabolic inhibition and overt toxicity in your experimental window. Some studies note that there is no significant cytotoxic effect on certain normal cells at concentrations effective against cancer cells.[10][11]
Part 3: Experimental Protocol & Workflow
This section provides a generalized protocol for treating cultured cells with MH-HXA.
A. Reagent Preparation
-
MH-HXA Stock Solution (e.g., 500 mM):
-
Calculate the mass of MH-HXA needed for your desired stock concentration and volume.
-
Under sterile conditions, dissolve the MH-HXA powder in anhydrous DMSO.
-
Gently vortex or warm briefly at 37°C to ensure it is fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot into sterile, single-use tubes and store at -20°C or below.
-
-
Vehicle Control:
-
Use the same anhydrous DMSO used to prepare the stock solution. This is critical for controlling for any solvent-induced effects.
-
-
Treatment Medium:
-
Prepare fresh on the day of the experiment.
-
Dilute the MH-HXA stock solution directly into your complete cell culture medium to achieve the desired final concentrations.
-
Crucial: Ensure the final concentration of DMSO is consistent across all treatment groups (including the "untreated" control, which should receive vehicle) and is non-toxic to your cells (typically ≤ 0.5%).
-
B. Cell Treatment Workflow
Caption: General experimental workflow for cell treatment.
C. Quantitative Data Summary
For your convenience, here are tables summarizing key parameters.
Table 1: Recommended Starting Concentrations & Reported Effects
| Cell Type | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| Pancreatic Islet Cells (RINm5F, INS-1) | 5.0 mM | Efficient inhibition of D-glucose metabolism | [3] |
| Perfused Rat Pancreas | 1.7 mM | Inhibition of insulin release | [5] |
| Rat Hepatocytes | 1.7 - 8.3 mM | Inhibition of D-glucose utilization | [6] |
| Rat Erythrocytes | 2.0 mM | Inhibition of glucose metabolism | [9] |
| Breast Cancer Cells (MCF-7) | 39 - 1250 µg/mL | Dose-dependent cytotoxicity (IC50 = 263.3 µg/mL) |[11][12] |
Table 2: Solubility and Stock Solution Preparation
| Compound | Recommended Solvent | Max Reported Solubility | Recommended Stock Conc. | Storage |
|---|---|---|---|---|
| D-Mannoheptulose | Water, PBS, DMSO | 20 mg/mL (DMSO) | 100 mM - 1 M | -20°C |
| D-Mannoheptulose Hexaacetate | DMSO | Not specified, but higher than MH | 100 mM - 1 M | -20°C |
Note: For MH-HXA, solubility in DMSO is expected to be high. Always test a small amount first.
Part 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I am not observing the expected inhibitory effect on cell metabolism or viability. What could be wrong? A: This is a common issue with several potential causes:
-
Cause 1: Sub-optimal Concentration. The effective concentration can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment. We recommend a broad range (e.g., 10 µM to 10 mM) to identify the sensitive range for your specific cells.
-
-
Cause 2: Insufficient Incubation Time. The metabolic effects of glycolysis inhibition may take time to manifest.
-
Solution: Conduct a time-course experiment. Assess your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period.
-
-
Cause 3: Low Intracellular Esterase Activity. The conversion of MH-HXA to active MH depends on cellular esterases. While rare, some cell lines may have very low activity.
-
Solution: This is difficult to test directly. As an indirect control, you could use another esterase-activated prodrug (e.g., Calcein AM) to confirm general esterase activity in your cell line.
-
-
Cause 4: Compound Degradation. The hexaacetate ester may be susceptible to hydrolysis in aqueous media over long periods.
-
Solution: Always prepare treatment media fresh from a frozen stock solution immediately before use. For very long experiments (>48h), consider replenishing the media.
-
Q: My cells are dying at concentrations where I expect to see only metabolic changes. How can I fix this? A: This indicates that your treatment is too harsh.
-
Cause 1: Concentration is too high. You may be far above the IC50 for your cell line.
-
Solution: Immediately reduce the concentration. Your dose-response curve is essential here to find a concentration that inhibits metabolism without causing widespread, acute cell death.
-
-
Cause 2: Solvent Toxicity. The final concentration of DMSO in your culture medium may be too high.
-
Solution: Calculate the final percentage of DMSO. It should ideally be below 0.5%, and absolutely must be consistent across all wells, including a "vehicle control" group that receives only the solvent at the same final concentration.
-
-
Cause 3: High Cellular Dependence on Glycolysis. Your cell line may be extremely sensitive to glycolysis inhibition and cannot survive without it, even for short periods.
-
Solution: Reduce the incubation time. You may be able to capture metabolic changes at earlier time points (e.g., 4-8 hours) before the cells begin to die.
-
Q: My results are inconsistent between experiments. Why? A: Inconsistency often points to subtle variations in protocol execution.
-
Cause 1: Inconsistent Stock Solution. Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation.
-
Solution: Aliquot your validated stock solution into single-use volumes. This ensures you are using a fresh, reliable stock for each experiment.
-
-
Cause 2: Biological Variation. Cell confluency, passage number, and overall health can dramatically impact metabolic state.
-
Solution: Standardize your cell culture practices. Use cells within a defined passage number range, seed them at a consistent density, and ensure they are in the logarithmic growth phase when you begin treatment.
-
References
-
Leclercq-Meyer, V., Kadiata, M. M., & Malaisse, W. J. (2000). Effects of D-mannoheptulose and Its Hexaacetate Ester on Hormonal Secretion From the Perfused Pancreas. International Journal of Molecular Medicine, 6(2), 143-52. [Link]
-
Malaisse, W. J., Kadiata, M. M., & Sener, A. (2000). Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells. International Journal of Molecular Medicine, 6(2), 153-6. [Link]
-
Malaisse, W. J., Kadiata, M. M., & Sener, A. (1999). Impairment by cytochalasin B of the inhibitory action of D-mannoheptulose upon D-glucose metabolism in rat pancreatic islets. Cellular and Molecular Life Sciences, 55(10), 1334-7. [Link]
-
Al-Ziaydi, A. G., et al. (2024). Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis. Indian Journal of Clinical Biochemistry. [Link]
-
Ladriere, L., Kadiata, M. M., & Malaisse, W. J. (1998). Effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes. International Journal of Molecular Medicine, 1(6), 967-70. [Link]
-
Sener, A., Kadiata, M. M., Olivares, E., & Malaisse, W. J. (1998). Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets. Diabetologia, 41(9), 1109-13. [Link]
-
CliniSciences. (n.d.). Mannoheptulose Product Information. [Link]
-
McKnight, L. L., et al. (2014). Mannoheptulose has differential effects on fasting and postprandial energy expenditure and respiratory quotient in adult Beagle dogs fed diets of different macronutrient contents. Journal of Nutritional Science, 3, e17. [Link]
-
Courtois, P., Sener, A., & Malaisse, W. J. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. International Journal of Molecular Medicine, 6(2), 171-5. [Link]
-
Bellini, G., et al. (2021). HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease. Molecules, 26(11), 3123. [Link]
-
ResearchGate. (n.d.). Effects of D-mannoheptulose and its hexaacetate ester on hormonal secretion from the perfused pancreas. [Link]
-
Zhang, Y., Courtois, P., Sener, A., & Malaisse, W. J. (2004). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. International Journal of Molecular Medicine, 14(1), 107-12. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mannoheptulose Clinisciences [clinisciences.com]
- 3. Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impairment by cytochalasin B of the inhibitory action of D-mannoheptulose upon D-glucose metabolism in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of D-mannoheptulose and its hexaacetate ester on hormonal secretion from the perfused pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adipogen.com [adipogen.com]
- 9. Comparison between the effects of D-mannoheptulose and its hexaacetate ester upon D-glucose metabolism in rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Mannoheptulose | 己糖激酶抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Kinetics of D-Mannoheptulose on Hexokinase I and II
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target enzymes is paramount. This guide provides an in-depth technical comparison of the inhibitory kinetics of D-Mannoheptulose, a naturally occurring seven-carbon sugar, on two critical isoforms of hexokinase: Hexokinase I (HKI) and Hexokinase II (HKII). By synthesizing established biochemical principles with practical experimental insights, this document serves as a comprehensive resource for designing and interpreting studies aimed at dissecting the metabolic roles of these key enzymes.
Introduction: The Significance of Hexokinase Isoforms and the Promise of D-Mannoheptulose
Hexokinases catalyze the first obligatory step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction is a critical control point in cellular glucose metabolism. Mammalian tissues express four major hexokinase isoforms, with HKI and HKII being the most ubiquitously expressed and metabolically significant.
-
Hexokinase I (HKI): Often regarded as a "housekeeping" enzyme, HKI is found in most tissues and is crucial for basal glucose metabolism. Its high affinity for glucose ensures a steady supply of G6P for cellular energy needs.
-
Hexokinase II (HKII): This isoform is predominantly expressed in insulin-sensitive tissues like skeletal muscle and adipose tissue. Notably, HKII is frequently overexpressed in various cancer types, where it is associated with the Warburg effect—the reliance of cancer cells on aerobic glycolysis. This makes HKII a compelling target for anti-cancer therapeutics.[1]
D-Mannoheptulose , a seven-carbon monosaccharide found in avocados, has emerged as a valuable tool for studying hexokinase function due to its specific inhibitory action.[2] It acts as a competitive inhibitor , binding to the active site of hexokinases and preventing the phosphorylation of glucose.[2] This property makes D-Mannoheptulose a powerful probe for investigating the metabolic consequences of hexokinase inhibition in both normal and pathological states.
The Foundation: Principles of Enzyme Inhibition Kinetics
To appreciate the comparative inhibitory effects of D-Mannoheptulose, a firm grasp of fundamental enzyme kinetics is essential. The interaction between an enzyme and its inhibitor can be characterized by the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and, therefore, a more potent inhibition.
The type of inhibition can be elucidated by analyzing the enzyme's kinetics in the presence of the inhibitor. For competitive inhibition, as is the case with D-Mannoheptulose, the inhibitor competes with the substrate for the same active site on the enzyme. This leads to an apparent increase in the Michaelis constant (Km) —the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax)—while the Vmax remains unchanged.
These kinetic parameters can be determined experimentally and visualized using graphical representations such as the Michaelis-Menten plot and the Lineweaver-Burk plot .
Comparative Inhibitory Kinetics of D-Mannoheptulose on HKI and HKII
One study reports a general Ki of 0.25 mM for D-Mannoheptulose against "glucokinases and hexokinases from diverse organisms".[3] Another investigation determined the Km of D-Mannoheptulose for bovine heart hexokinase (an HKI-like isoform) to be approximately 0.2 mM .[4] For a competitive inhibitor, the Km value can serve as an approximation of its binding affinity in the absence of the substrate.
While a specific Ki for HKII is not explicitly stated in these studies, extensive research on cancer cell lines that predominantly express HKII demonstrates a potent inhibitory effect of D-Mannoheptulose on glycolysis.[1] These studies show that treatment with D-Mannoheptulose leads to decreased glucose consumption, reduced ATP production, and induction of apoptosis in cancer cells, all of which are consistent with the effective inhibition of HKII.[1]
Table 1: Summary of Kinetic Data for D-Mannoheptulose Inhibition of Hexokinases
| Parameter | Hexokinase Isoform | Value | Source |
| Ki (Inhibition Constant) | Glucokinases and Hexokinases (general) | 0.25 mM | [3] |
| Km (for D-Mannoheptulose) | Bovine Heart Hexokinase (HKI-like) | ~0.2 mM | [4] |
| Observed Cellular Effects | Predominantly HKII-expressing cancer cells | Significant inhibition of glycolysis | [1] |
The available data strongly suggests that D-Mannoheptulose is a potent competitive inhibitor of both HKI and HKII. However, the lack of a direct comparative study highlights a knowledge gap in the field. A definitive determination of the Ki values for both purified human isoforms would be invaluable for researchers seeking to leverage D-Mannoheptulose for isoform-specific studies.
Allosteric Regulation: A Key Differentiator Between HKI and HKII
Beyond the active site, the allosteric regulation of HKI and HKII by their product, glucose-6-phosphate (G6P), presents a critical point of differentiation.
-
HKI: Is strongly inhibited by G6P. This feedback inhibition is a crucial mechanism for maintaining cellular homeostasis by preventing the excessive accumulation of G6P.
-
HKII: While also inhibited by G6P, it is significantly less sensitive to this feedback inhibition compared to HKI. This relative insensitivity in cancer cells, coupled with the enzyme's overexpression, allows for a high and sustained rate of glycolysis, fueling rapid cell proliferation.
This difference in allosteric regulation has profound implications for the metabolic consequences of D-Mannoheptulose inhibition. By blocking the production of G6P, D-Mannoheptulose not only directly inhibits hexokinase activity but also alleviates the G6P-mediated feedback inhibition on any remaining active enzyme.
Experimental Protocol: Determining the Inhibitory Kinetics of D-Mannoheptulose
The following detailed protocol outlines a robust method for determining and comparing the inhibitory kinetics of D-Mannoheptulose on purified HKI and HKII. This spectrophotometric assay is based on the coupled enzymatic reaction where the production of G6P is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.
Materials and Reagents
-
Purified human Hexokinase I
-
Purified human Hexokinase II
-
D-Mannoheptulose
-
D-Glucose
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (β-Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
MgCl2 (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Assay Procedure
-
Preparation of Reagent Stocks:
-
Prepare a 1 M stock solution of Tris-HCl (pH 7.5).
-
Prepare a 1 M stock solution of MgCl2.
-
Prepare a 1 M stock solution of D-Glucose.
-
Prepare a 100 mM stock solution of ATP.
-
Prepare a 20 mM stock solution of NADP+.
-
Prepare a stock solution of G6PDH at 100 units/mL.
-
Prepare a 100 mM stock solution of D-Mannoheptulose.
-
-
Preparation of Assay Buffer:
-
Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.
-
-
Preparation of Reaction Mix:
-
For each reaction, prepare a reaction mix containing the following final concentrations in the assay buffer:
-
5 mM ATP
-
1 mM NADP+
-
1 unit/mL G6PDH
-
-
-
Assay Protocol:
-
Set up a series of reactions in a 96-well plate. Each reaction will have a final volume of 200 µL.
-
Vary the concentration of D-Glucose: Prepare a range of D-Glucose concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Vary the concentration of D-Mannoheptulose: For each glucose concentration, set up reactions with different concentrations of D-Mannoheptulose (e.g., 0, 0.1, 0.25, 0.5, 1 mM).
-
Add the appropriate volumes of the reaction mix, D-Glucose, and D-Mannoheptulose to each well.
-
Initiate the reaction by adding a fixed amount of either HKI or HKII (e.g., 5-10 mU/well).
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus the D-Glucose concentration for each D-Mannoheptulose concentration to generate Michaelis-Menten plots.
-
To determine the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Glucose]). For competitive inhibition, the lines for different inhibitor concentrations will intersect at the y-axis.
-
The Ki can be determined from a Dixon plot (1/V₀ vs. [D-Mannoheptulose]) or by analyzing the slopes of the Lineweaver-Burk plots.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The enzymatic reaction catalyzed by hexokinase.
Caption: Competitive inhibition of hexokinase by D-Mannoheptulose.
Caption: Experimental workflow for determining inhibitory kinetics.
Conclusion and Future Directions
D-Mannoheptulose is a well-established competitive inhibitor of both hexokinase I and II. While direct comparative kinetic data for the purified human isoforms remains a subject for future investigation, the available evidence strongly supports its utility as a potent tool for probing the function of these critical enzymes. The differential allosteric regulation of HKI and HKII adds another layer of complexity to their metabolic roles, with significant implications for both normal physiology and disease states such as cancer. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of hexokinase inhibition and its therapeutic potential.
References
-
Courtois, P., Sener, A., & Malaisse, W. J. (2001). D-mannoheptulose phosphorylation by hexokinase isoenzymes. International journal of molecular medicine, 7(4), 359–363. [Link]
-
Zhang, Y., Courtois, P., Sener, A., & Malaisse, W. J. (2004). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. International journal of molecular medicine, 14(1), 107–112. [Link]
-
Malaisse, W. J., Sener, A., & Courtois, P. (2004). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Endocrine, 24(1), 59–67. [Link]
-
ResearchGate. (n.d.). Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase. Retrieved from [Link]
-
Al-Ziaydi, A. G., Al-Shammari, A. M., & Al-Bazzaz, F. Y. (2020). Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells. Cancer cell international, 20, 420. [Link]
-
ResearchGate. (n.d.). Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells. Retrieved from [Link]
Sources
- 1. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: D-Mannoheptulose vs. Synthetic Hexokinase Inhibitors in Preclinical Models
Executive Summary: The Specificity vs. Potency Trade-off
In the landscape of metabolic oncology and diabetes research, hexokinase (HK) inhibitors represent a critical toolset for dissecting the Warburg effect and glucose homeostasis. This guide compares D-Mannoheptulose (MH) , a naturally occurring heptose, against synthetic heavyweights like 2-Deoxyglucose (2-DG) , 3-Bromopyruvate (3-BP) , and Lonidamine .
The Verdict:
-
D-Mannoheptulose is the tool of choice for mechanistic specificity . It acts as a pure competitive inhibitor of hexokinase (HK1, HK2) and glucokinase (HK4) without the "metabolic trapping" or broad alkylating damage seen with synthetics. However, its lower potency (mM range) and unique ability to suppress insulin secretion make it distinctively suited for metabolic flux analysis and diabetes modeling rather than direct cytotoxic therapy.
-
Synthetic Inhibitors (3-BP, Lonidamine) offer superior cytotoxic potency (µM range) but suffer from significant off-target toxicity (e.g., alkylation of non-target proteins) and complex pharmacokinetics, limiting their utility as "clean" probes in delicate signaling studies.
Mechanistic Deep Dive
To select the right inhibitor, one must understand how they disable the glycolytic gatekeeper.
Mode of Action Comparison
-
D-Mannoheptulose (MH): A competitive inhibitor that competes with glucose for the catalytic site of HK isoenzymes. Crucially, it is not phosphorylated to a stable intermediate that accumulates. This allows for rapid reversibility—a key advantage for pulse-chase metabolic studies.
-
2-Deoxyglucose (2-DG): A substrate mimic that is phosphorylated by HK to 2-DG-6-Phosphate .[1][2] This metabolite cannot proceed through glycolysis (isomerase block) and accumulates, causing feedback inhibition of HK and triggering ER stress via N-glycosylation interference.
-
3-Bromopyruvate (3-BP): An alkylating agent (pyruvate analog). It covalently modifies cysteine residues in HK2, causing irreversible inhibition. It also targets GAPDH and mitochondrial succinate dehydrogenase, making it a "dirty" but highly lethal metabolic poison.
Visualization: Molecular Interventions at the Hexokinase Node
Caption: Comparative mechanisms of hexokinase inhibition. MH acts via reversible competition, 2-DG via metabolic trapping, and 3-BP via irreversible alkylation.
Performance in Preclinical Models
The following data synthesizes results from breast cancer (MCF-7) and metabolic disease models to illustrate the potency vs. specificity gap.
Quantitative Comparison Table
| Feature | D-Mannoheptulose (MH) | 2-Deoxyglucose (2-DG) | 3-Bromopyruvate (3-BP) | Lonidamine |
| Primary Target | HK1, HK2, HK4 (Glucokinase) | HK1, HK2 (via 2-DG-6P) | HK2 (Covalent), GAPDH | HK, Mitochondrial Pyruvate Carrier |
| Inhibition Type | Competitive (Reversible) | Competitive + Product Inhibition | Irreversible Alkylation | Non-competitive / Transport block |
| IC50 (MCF-7 Cells) | ~1.25 mM (263 µg/mL) [1] | 1.0 - 5.0 mM [2] | 40 - 100 µM [3] | 50 - 140 µM [4] |
| Cellular Toxicity | Low (Cytostatic) | Moderate (ER Stress induction) | High (Necrosis/Apoptosis) | Moderate |
| Insulin Effect | Suppresses Secretion (Direct HK4 block) | Increases systemic insulin (Stress) | N/A (Tumor focused) | N/A |
| Key Side Effect | Hyperglycemia (Diabetes mimicry) | Hypoglycemia symptoms, Cardiotoxicity | Vein irritation, systemic toxicity | Myalgia, Liver toxicity |
In Vivo Considerations
-
D-Mannoheptulose: Uniquely suited for inducing transient diabetic states in rodents. By inhibiting pancreatic Glucokinase (HK4), it blocks glucose-stimulated insulin secretion. This makes it a poor candidate for systemic cancer therapy (due to induced hyperglycemia feeding the tumor) unless used in specific combination protocols (e.g., with oncolytic viruses).
-
Synthetic Inhibitors: 3-BP and Lonidamine are often limited by systemic toxicity. 2-DG is currently being explored as an adjuvant to radiation/chemotherapy, utilizing the "metabolic stress" to sensitize cancer cells, rather than as a monotherapy.
Experimental Protocols
To validate these inhibitors in your own model, use the following self-validating workflows.
Workflow Logic
Caption: A dual-endpoint approach is required to distinguish direct enzyme inhibition from general cytotoxicity.
Protocol 1: Spectrophotometric Hexokinase Activity Assay
Objective: Quantify direct inhibition of HK activity by MH vs. synthetics without cellular interference.
Principle: Coupled reaction where HK converts Glucose → G6P, which G6PDH oxidizes to 6-PG, reducing NADP+ to NADPH (absorbance at 340 nm).
Reagents:
-
Buffer: 50 mM Triethanolamine (pH 7.6), 100 mM MgCl2.
-
Substrates: 200 mM D-Glucose, 10 mM ATP.
-
Coupling System: 10 mM NADP+, 10 U/mL G6PDH (Leuconostoc mesenteroides source preferred to avoid inhibition by inhibitor).
-
Inhibitor: D-Mannoheptulose (0.1 - 10 mM titration).
Procedure:
-
Preparation: Mix Buffer, Glucose, ATP, and NADP+ in a quartz cuvette.
-
Baseline: Add G6PDH and monitor A340 for 2 mins (check for background).
-
Initiation: Add purified HK (0.05 Units) to start the reaction.
-
Inhibition: Once linear rate is established (2-3 mins), add MH or synthetic inhibitor.
-
Calculation:
. -
Validation: The rate must drop immediately upon MH addition. For 2-DG, pre-incubation with ATP is required to generate the inhibitory 2-DG-6P species.
Protocol 2: Metabolic Flux Stress Test
Objective: Determine if inhibition translates to glycolytic shutdown in live cells.
Procedure:
-
Seeding: Plate MCF-7 cells (5,000/well) in 96-well plates; adhere overnight.
-
Treatment: Treat with MH (0.5, 1, 2, 5 mM) vs. 3-BP (10, 50, 100 µM) for 6 hours (acute) and 72 hours (chronic).
-
Lactate Readout (Glycolysis): Collect supernatant. Use a colorimetric L-Lactate assay. Expectation: MH reduces lactate production dose-dependently without immediate cell death.
-
Viability Readout: Add MTT reagent to cells. Expectation: 3-BP shows rapid viability loss; MH shows cytostasis (growth arrest) rather than rapid killing.
Strategic Recommendations
| If your goal is... | Recommended Agent | Rationale |
| To study pure Glycolytic Flux | D-Mannoheptulose | Reversible, competitive kinetics allow precise "dialing down" of glycolysis without permanent alkylation damage. |
| To induce Diabetes/Hyperglycemia | D-Mannoheptulose | Uniquely blocks pancreatic beta-cell Glucokinase, suppressing insulin release. |
| To kill Tumor Cells (Therapeutic) | 3-Bromopyruvate / Lonidamine | High potency is required for therapy; MH concentrations required for tumor killing are clinically unachievable. |
| To study ER Stress/Unfolded Protein Response | 2-Deoxyglucose | Its interference with N-glycosylation makes it a standard inducer of the UPR, distinct from pure glycolytic inhibition. |
References
-
Ahadova, A., et al. (2015). Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells. IUBMB Life. Retrieved from [Link]
-
Sadowska-Bartosz, I., et al. (2016). Effect of 3-bromopyruvate Acid on the Redox Equilibrium in Non-Invasive MCF-7 and Invasive MDA-MB-231 Breast Cancer Cells. Cell Biology and Toxicology. Retrieved from [Link]
-
Nath, K., et al. (2015). Mechanism of Antineoplastic Activity of Lonidamine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Retrieved from [Link]
-
Al-Ziaydi, A.G., et al. (2020). Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells. Cancer Cell International. Retrieved from [Link]
Sources
Safety Operating Guide
D-Mannoheptulose: Proper Disposal & Handling Procedures
Operational Guide for Laboratory & EHS Professionals
Executive Summary
D-Mannoheptulose (CAS: 3615-44-9) is a naturally occurring heptose sugar and a hexokinase inhibitor.[1][2][3] Under Global Harmonized System (GHS) and RCRA standards, it is classified as non-hazardous .
However, in professional research environments (GLP/GMP), "non-hazardous" does not imply "casual disposal." To maintain inventory integrity, prevent public alarm, and adhere to local wastewater regulations regarding Biological Oxygen Demand (BOD), this guide recommends disposing of D-Mannoheptulose through controlled chemical waste streams rather than municipal trash or drains, unless specific facility exemptions exist.
Part 1: Hazard Identification & Assessment
Before initiating disposal, verify the material's state and purity.[4] While the pure substance is benign, its experimental context often dictates the disposal route.
Safety Profile (SDS Summary)
| Parameter | Status | Operational Implication |
| GHS Classification | Non-Hazardous | No specific hazard pictograms required. |
| RCRA Status | Not Listed | Not a P-listed or U-listed waste. |
| Flammability | Combustible Solid | Fine dust may form explosive mixtures in air. |
| Reactivity | Stable | Hygroscopic; keep dry. Incompatible with strong oxidizers. |
| Toxicity | Low | Naturally found in avocados; used in metabolic research. |
The "Context of Use" Rule
As a Senior Application Scientist, I apply the "Context of Use" rule: The hazard of the waste is determined by the most hazardous component in the mixture.
-
Pure Substance: Non-Regulated Waste.
-
In Cell Media (Trace): Biological Waste (if cells are present) or Drain Disposal (if sterile/dilute).
-
In Lysis Buffer: Hazardous Waste (often due to detergents, azides, or protease inhibitors).
-
In Organic Solvent (DMSO/DMF): Hazardous Solvent Waste (Ignitable/Toxic).
Part 2: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder or Residue)
Best Practice: Segregate as "Non-Regulated Chemical Waste" to prevent custodial confusion.
-
Container Selection: Use a wide-mouth HDPE jar or the original container.
-
Labeling: Apply a "Non-Hazardous / Non-Regulated Chemical Waste" label. Explicitly list "D-Mannoheptulose" to assist waste vendors in profiling.
-
Segregation: Do not mix with oxidizers or heavy metals.
-
Disposal Action: Transfer to your facility's chemical waste accumulation area.
-
Alternative (If permitted by local EHS): Double-bag in opaque trash bags and dispose of in municipal trash. Warning: This is often discouraged in corporate labs to avoid "white powder" scares.
-
Protocol B: Aqueous Solutions (Buffers/Media)
Critical Check: Does the solution contain Sodium Azide, Thimerosal, or heavy metals?
-
Assessment:
-
If Hazardous Additives Present: Collect in "Aqueous Hazardous Waste" carboy.
-
If Pure Water/Sugar: Check local sewer codes. High concentrations of sugar increase BOD, potentially violating discharge permits.
-
-
Drain Disposal (Only if <1% concentration and EHS approved):
-
Flush sink with water for 30 seconds.
-
Pour solution slowly.
-
Flush with 20 volumes of water to prevent bacterial growth in traps.
-
-
Liquid Waste Stream (Preferred):
-
Collect in a carboy labeled "Non-Hazardous Aqueous Waste."
-
List contents: "Water (99%), D-Mannoheptulose (<1%)."
-
Protocol C: Solvent Solutions (DMSO/Ethanol Stock)
Rationale: D-Mannoheptulose is often dissolved in DMSO for stock solutions.
-
Classification: This is Hazardous Waste due to the solvent (Ignitable F003 or Toxic).
-
Collection: Pour into the "Organic Solvent Waste" carboy (Halogenated or Non-Halogenated based on solvent).
-
Labeling: List all components. Example: "DMSO (90%), D-Mannoheptulose (10%)."
Part 3: Decision Logic & Workflows
Disposal Decision Matrix
This logic flow ensures compliance with both RCRA regulations and best laboratory practices.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and chemical mixtures.
Spill Cleanup Workflow
Even for non-hazardous sugars, spills can create slip hazards or attract pests.
Figure 2: Standard Operating Procedure (SOP) for cleaning dry powder spills to prevent particulate inhalation and slip risks.
Part 4: Regulatory & Compliance Reference
RCRA & EPA Classification
D-Mannoheptulose is not listed under 40 CFR 261.33 (P or U lists). However, under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Spent Halogenated Solvents - F001/F002), the entire mixture assumes the hazardous code of the solvent.
Biological Oxygen Demand (BOD)
Discharging large quantities of sugars into waterways can deplete oxygen levels, harming aquatic life.
-
Threshold: Most municipal water authorities enforce a BOD limit (typically ~200-300 mg/L).
-
Calculation: 1g of carbohydrate roughly equals 1g of BOD.
-
Action: Do not pour stock solutions (>10g/L) down the drain. Dilute significantly or use liquid waste collection.
References
-
Cayman Chemical. (2025). D-Mannoheptulose Safety Data Sheet (SDS).[4][5] Retrieved from
-
Sigma-Aldrich. (2025). D-Mannoheptulose Product Safety.[1][4][5][6] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (2024). D-Mannoheptulose Compound Summary. National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
